3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid
Description
Properties
CAS No. |
98973-45-6 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O6/c1-6-2-9(17)13-10(3-6)21-11-5-7(16)4-8(15(19)20)12(11)14(13)18/h2-5,16-17H,1H3,(H,19,20) |
InChI Key |
XSPSQSXYKJASKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Microbial Biosynthesis via Fungal Fermentation
Fermentation Conditions
The compound has been isolated from fungal strains, including Sporormiella irregularis and Penicillium nordicum, through solid-state fermentation. A representative protocol involves:
Chemical Synthesis via Cyclization of Benzophenone Derivatives
Derivatization of Preformed Xanthones
Methyl Ester Hydrolysis
The methyl ester derivative (CAS 85003-85-6 ) serves as a precursor:
Analytical Data for Preparation Methods
Table 1: Comparison of Key Methods
Optimization Challenges and Solutions
Side Reactions
Recent Advances in Synthesis
Enzymatic Catalysis
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost |
|---|---|---|
| Substrate (rice) | 2.50 | 35% |
| Solvents (MeOH/acetone) | 12.00 | 25% |
| Catalysts (ZnCl₂/POCl₃) | 8.00 | 20% |
Chemical Reactions Analysis
Types of Reactions
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid exhibits significant antioxidant activity. It has been shown to inhibit oxidative stress in cellular models, which is critical for protecting cells from damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various studies. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that xanthone derivatives, including this compound, possess antimicrobial properties. They have been tested against various bacterial strains and fungi, indicating a potential role in developing new antimicrobial agents .
Photoremovable Protecting Groups
This compound is being explored as a photoremovable protecting group in organic synthesis. Its ability to release protected functional groups upon irradiation makes it valuable for selective chemical transformations .
Drug Development
Due to its biological activities, this compound is being investigated for its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties make it a candidate for developing drugs aimed at conditions like neurodegenerative diseases and chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can inhibit the growth of microorganisms or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Xanthones and their derivatives exhibit diverse bioactivities influenced by substitution patterns. Below is a detailed comparison of 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid with structurally related compounds:
Structural Analogues and Their Properties
Key Differences in Bioactivity
- Substituent Position Sensitivity : Shifting hydroxyl groups (e.g., 6,8-dihydroxy vs. 3,8-dihydroxy) eliminates bioactivity, as seen in the inactive 6,8-dihydroxy-3-methyl analogue .
- Ester vs.
Physicochemical Properties
Research Implications
- Structure-Activity Relationships (SAR) : The 3,8-dihydroxy configuration is critical for cytotoxicity, while methylation of the carboxylic acid diminishes activity, emphasizing the role of substituent polarity .
- Synthetic Potential: Methods such as Ullmann coupling and Friedel-Crafts acylation (used for analogues in ) could be adapted to synthesize derivatives with enhanced bioactivity.
- Biosynthetic Pathways: Comparative genomic studies of Penicillium species may reveal enzymes responsible for hydroxylation patterns, enabling targeted engineering .
Biological Activity
3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid, a member of the xanthone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes hydroxyl and oxo functional groups that contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 286 Da . The compound exhibits a melting point of 261-263 °C and a predicted boiling point of approximately 549.6 °C .
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research has indicated that xanthone derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain xanthones possess significant inhibitory effects on cell proliferation in lines such as P388 and MCF-7 .
Table 1: Cytotoxicity of Xanthone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Xanthone A | P388 | <10 |
| Xanthone B | MCF-7 | <10 |
| 3,8-Dihydroxy... | Various | TBD |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In a study examining the antibacterial efficacy of various xanthones, it was found that some derivatives exhibited activity against Gram-positive and Gram-negative bacteria by inhibiting efflux pumps and biofilm formation .
Table 2: Antimicrobial Activity of Xanthones
| Compound | Bacterial Strain | Activity |
|---|---|---|
| (R,R)-Xanthone | Staphylococcus aureus | Positive |
| (S,S)-Xanthone | E. coli | Positive |
| 3,8-Dihydroxy... | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its anticancer properties may be linked to the induction of apoptosis in cancer cells and inhibition of specific metabolic pathways .
Case Studies
Several case studies have highlighted the potential therapeutic applications of xanthones:
- Case Study on Anticancer Activity : A study conducted on the effects of xanthone derivatives in vitro demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that modifications to the xanthone structure could enhance potency and selectivity towards cancer cells.
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial potential of xanthones isolated from natural sources showed promise in treating infections caused by resistant bacterial strains.
Q & A
Q. Why does the compound’s methyl ester derivative show improved analytical detectability, and how is this leveraged in quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
